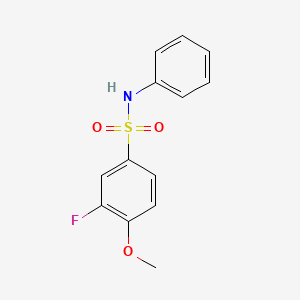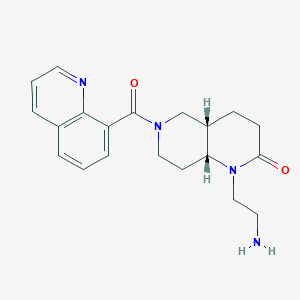
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as HX600, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HX600 belongs to a class of compounds known as cyclohexylamides, which have been shown to exhibit anti-inflammatory and analgesic effects.
作用機序
The exact mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to exert its therapeutic effects through modulation of the endocannabinoid system. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide increases the levels of endocannabinoids in the body, which in turn modulate pain and inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to modulate the immune system, with studies demonstrating its ability to regulate the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is its potent anti-inflammatory and analgesic effects, making it a valuable tool for studying pain and inflammation in preclinical models. However, the synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for the study of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, including further investigation of its mechanism of action and its potential therapeutic applications. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may also be used as a tool to study the endocannabinoid system and its role in pain and inflammation. Additionally, the development of more efficient synthesis methods for 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may enable its use in larger-scale studies and clinical trials.
In conclusion, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a novel compound with potential therapeutic applications in the treatment of pain and inflammation. Its potent anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system, make it a valuable tool for studying pain and inflammation in preclinical models. Further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its potential therapeutic applications.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves a multi-step process, starting with the reaction of 4-tert-butylphenol with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is then reacted with N-methylcyclohexylamine and acetic acid to form the final product, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of pain. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(19(23)21(5)17-8-6-7-9-18(17)22)24-16-12-10-15(11-13-16)20(2,3)4/h10-14,17-18,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOIOBFRCONBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![4-[2-(benzoylamino)-3-(diethylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5379898.png)
![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5379952.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)



![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)